

Physical appearance and form of 3-Methoxybenzylhydrazine dihydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methoxybenzylhydrazine dihydrochloride

Cat. No.: B3022793

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of 3-Methoxybenzylhydrazine and its Hydrochloride Salts

Introduction

3-Methoxybenzylhydrazine and its salt forms are important chemical intermediates, primarily utilized as building blocks in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries. A thorough understanding of the physical and chemical properties of these reagents is paramount for their effective and safe use in research and development. The stability, handling, and reactivity of a starting material directly influence experimental design, reaction outcomes, and the scalability of synthetic processes.

This guide provides a detailed examination of the physical appearance, form, and other key physicochemical characteristics of 3-Methoxybenzylhydrazine and its common salt, the dihydrochloride. It is designed for researchers, chemists, and drug development professionals, offering field-proven insights into the handling, storage, and characterization of this compound. A critical point of clarification is the distinction between benzylhydrazine and phenylhydrazine derivatives. In a benzylhydrazine, the hydrazine moiety ($-\text{NHNH}_2$) is attached to a methylene ($-\text{CH}_2$) bridge, which is then connected to the aromatic ring. In a phenylhydrazine, the hydrazine group is bonded directly to the aromatic ring. This guide focuses specifically on the benzyl variant.

Chemical Identity and Molecular Structure

Correctly identifying a chemical reagent is the foundational step for any laboratory procedure. The nomenclature and associated identifiers for **3-Methoxybenzylhydrazine dihydrochloride** are crucial for sourcing, documentation, and regulatory compliance.

- IUPAC Name: [(3-methoxyphenyl)methyl]hydrazine;dihydrochloride
- Synonyms: (3-methoxybenzyl)hydrazine dihydrochloride
- CAS Number: 849021-11-0[1], 85293-12-5[2]
- Molecular Formula: C₈H₁₄Cl₂N₂O[3][4]
- Molecular Weight: 225.12 g/mol [1][3][4]

The structure of the cation is depicted below, illustrating the methoxy group at the meta position of the benzyl ring and the terminal hydrazine group attached to the methylene bridge. The dihydrochloride salt form indicates that both nitrogen atoms of the hydrazine group are protonated.

Caption: Chemical structure of **3-Methoxybenzylhydrazine dihydrochloride**.

Physical and Chemical Properties

The physical form of a reagent dictates its handling procedures. For instance, a fine, hygroscopic powder requires different handling techniques than large, stable crystals. The properties listed below are compiled from various suppliers and databases. It is noteworthy that data can vary slightly between sources, and sometimes data for the monohydrochloride salt is more readily available.

Property	Value	Source(s)
Physical Form	Solid, powder	[3][4][5]
Color	Pale yellow to light yellow	[3][4]
Melting Point	194-195 °C (decomposition) (for the related (4-methoxybenzyl)hydrazine dihydrochloride)	[4]
Solubility	Slightly soluble in DMSO and Methanol	[3][4]
Stability	Hygroscopic; moisture sensitive	[4]
Storage Temperature	2–8 °C, under inert gas (Nitrogen or Argon)	[4]

Note: Data for the closely related (3-Methoxyphenyl)hydrazine hydrochloride (CAS 39232-91-2), where the hydrazine is directly attached to the ring, includes a melting point of 140-142 °C and a pinkish to pink-brownish powder appearance.[5][6] This highlights the importance of verifying the exact chemical identity.

The dihydrochloride salt form is generally used to enhance the stability and ease of handling compared to the free base, which is more susceptible to oxidation.[3] The hygroscopic nature of the compound means it readily absorbs moisture from the atmosphere, which can affect its mass and potentially lead to degradation. Therefore, proper storage in a desiccator or glovebox is essential for maintaining its integrity.

Workflow for Physicochemical Characterization

To ensure the quality and identity of a received batch of **3-Methoxybenzylhydrazine dihydrochloride**, a systematic characterization workflow is recommended. This process serves as a self-validating system, confirming that the material meets the specifications required for its intended application.

Caption: A typical workflow for the physicochemical characterization of a chemical reagent.

Detailed Experimental Protocols

A. Visual and Olfactory Inspection

- Objective: To perform a rapid, qualitative assessment of the material's condition upon receipt.
- Methodology:
 - In a well-ventilated fume hood, carefully open the container.
 - Observe the contents for color and form. The expected appearance is a pale yellow to light yellow solid powder.^{[3][4]} Note any discoloration (e.g., dark brown, black) or clumping, which could indicate degradation or moisture absorption.
 - Carefully note any unusual odors. While this compound doesn't have a distinct advertised smell, a sharp, acrid, or solvent-like odor could suggest impurities or decomposition byproducts.
- Causality: This initial step is a critical first-pass quality control measure. Deviation from the expected appearance is the first sign that the material may be compromised, saving time and resources by preventing the use of substandard reagents in subsequent experiments.

B. Melting Point Determination

- Objective: To assess the purity of the compound.
- Methodology:
 - Finely crush a small amount of the solid powder.
 - Pack the powder into a capillary tube to a height of 2-3 mm.
 - Place the capillary tube into a calibrated melting point apparatus.
 - Heat the sample at a rate of approximately 10-15 °C/minute for a rapid initial determination, then repeat with a fresh sample at a slower rate (1-2 °C/minute) near the expected melting point.

- Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
- Causality: Pure crystalline solids typically have a sharp melting range (≤ 2 °C). Impurities tend to depress and broaden the melting range. Comparing the observed melting range to the literature value provides a reliable, quantitative measure of purity. A significant deviation or a broad melting range warrants further investigation by more advanced analytical techniques like HPLC or GC-MS.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

- Objective: To confirm the presence of key functional groups.
- Methodology:
 - Acquire a background spectrum on a clean ATR (Attenuated Total Reflectance) crystal.
 - Place a small, representative sample of the powder directly onto the ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).
 - Identify characteristic absorption bands for N-H (amine salts), C-H (aromatic and aliphatic), C=C (aromatic ring), and C-O (ether) bonds.
- Causality: FTIR is a rapid and non-destructive technique that provides a molecular fingerprint. It confirms that the basic structural components of the molecule are present, verifying its identity at a functional group level. For example, the absence of a strong, broad O-H stretch would confirm the material is not excessively hydrated.

Safety and Handling

3-Methoxybenzylhydrazine dihydrochloride is classified as a hazardous substance. Adherence to safety protocols is mandatory.

- GHS Hazard Statements: The compound is associated with warnings for being harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing

respiratory irritation.[7][8][9]

- Precautionary Measures:

- Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood.[10]
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[8][10]
- Handling: Avoid breathing dust.[8] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[10]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Conclusion

3-Methoxybenzylhydrazine dihydrochloride is a solid, pale-yellow powder that is hygroscopic and requires storage in a cool, dry, and inert environment. Its physical form and properties are crucial for proper handling, storage, and successful application in chemical synthesis. The identity and purity of the material should be rigorously verified using a systematic workflow that includes visual inspection, melting point determination, and spectroscopic analysis. By understanding and controlling for these physicochemical characteristics, researchers can ensure the integrity of their experiments and the reliability of their results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(3-Methoxybenzyl)hydrazine | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]

- 3. nbinno.com [nbinno.com]
- 4. (4-METHOXYBENZYL)HYDRAZINE DIHYDROCHLORIDE | 2011-48-5 [chemicalbook.com]
- 5. (3-Methoxyphenyl)hydrazine hydrochloride | 39232-91-2 [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. 3-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O | CID 2723940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
- 9. angenechemical.com [angenechemical.com]
- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Physical appearance and form of 3-Methoxybenzylhydrazine dihydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3022793#physical-appearance-and-form-of-3-methoxybenzylhydrazine-dihydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

